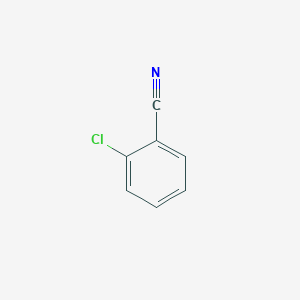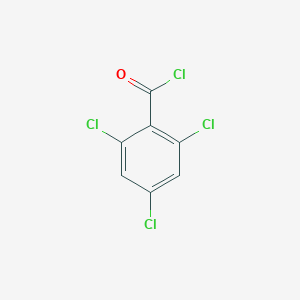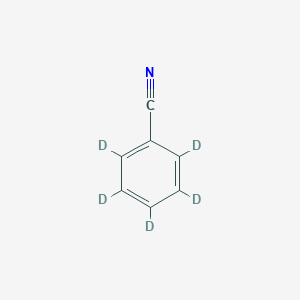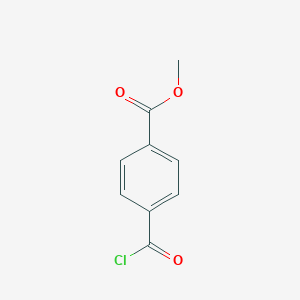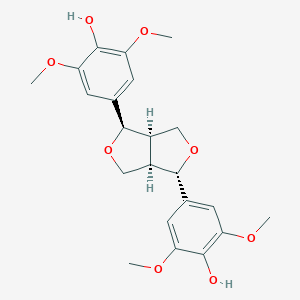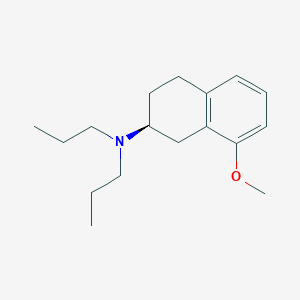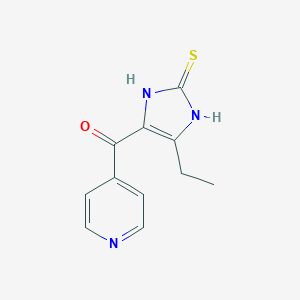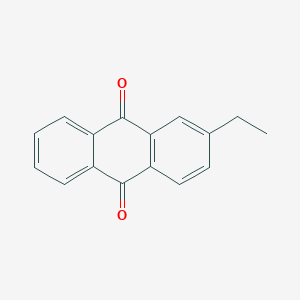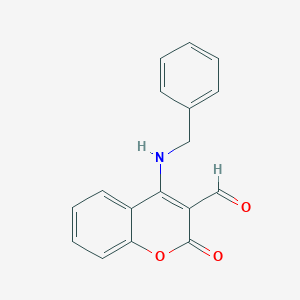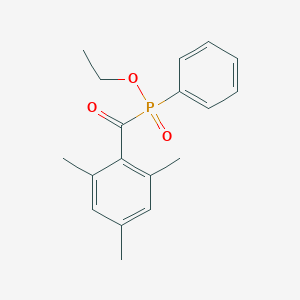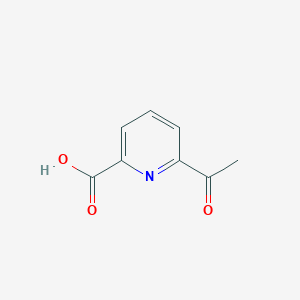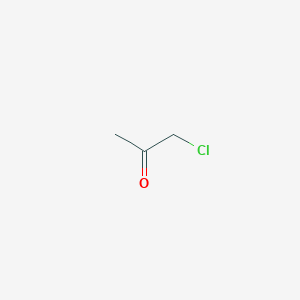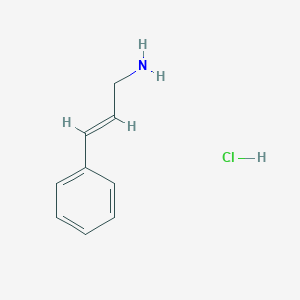
Bbdoaed
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bbdoaed, also known as 1,1-bis(4-hydroxyphenyl)-2,2,2-trichloroethane, is a chemical compound that has been found to have potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Bbdoaed is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the production of reactive oxygen species and to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. Bbdoaed may also act as a chelator, binding to metal ions and preventing them from contributing to oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Bbdoaed has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, and to decrease levels of inflammatory cytokines such as TNF-alpha and IL-6. Bbdoaed has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bbdoaed in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animals. However, one limitation is that it is not very soluble in water, which may make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of Bbdoaed and its potential side effects.
Direcciones Futuras
There are several future directions for research on Bbdoaed. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of Bbdoaed and to explore its potential side effects.
Métodos De Síntesis
Bbdoaed can be synthesized through a reaction between 4-hydroxybenzaldehyde and 2,2,2-trichloroethanol. The reaction is catalyzed by a base, such as potassium hydroxide, and occurs under reflux conditions. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Bbdoaed has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Bbdoaed has also been found to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of other diseases such as cancer and cardiovascular disease.
Propiedades
Número CAS |
119157-93-6 |
|---|---|
Nombre del producto |
Bbdoaed |
Fórmula molecular |
C24H54Br2N2S2 |
Peso molecular |
594.6 g/mol |
Nombre IUPAC |
2-[2-[dimethyl(octyl)azaniumyl]ethyldisulfanyl]ethyl-dimethyl-octylazanium;dibromide |
InChI |
InChI=1S/C24H54N2S2.2BrH/c1-7-9-11-13-15-17-19-25(3,4)21-23-27-28-24-22-26(5,6)20-18-16-14-12-10-8-2;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
JYMPUEGSANUEGS-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[N+](C)(C)CCSSCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
SMILES canónico |
CCCCCCCC[N+](C)(C)CCSSCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
Sinónimos |
BBDOAED bis(beta-dimethyl octyl ammonium ethyl)disulfide bis(beta-dimethyl octylammonium ethyl)disulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



